3-Chloro-4-(cyclopropylmethoxy)benzaldehyde
Description
3-Chloro-4-(cyclopropylmethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at position 3 and a cyclopropylmethoxy group at position 4 of the aromatic ring. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its unique electronic and steric properties imparted by the cyclopropylmethoxy moiety and halogen substituent .
Properties
IUPAC Name |
3-chloro-4-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNGTYJJIQJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(cyclopropylmethoxy)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-hydroxybenzaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(cyclopropylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3-Chloro-4-(cyclopropylmethoxy)benzoic acid.
Reduction: 3-Chloro-4-(cyclopropylmethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(cyclopropylmethoxy)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(cyclopropylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
4-(Cyclopropylmethoxy)benzaldehyde (S5)
- Structure : Lacks the chlorine substituent at position 3.
- Synthesis: Prepared via NaBH4 reduction of 4-(cyclopropylmethoxy)benzaldehyde (S6) in methanol, yielding a white solid with 99% efficiency .
3-Chloro-4-(difluoromethoxy)benzaldehyde
- Structure : Replaces cyclopropylmethoxy with difluoromethoxy at position 4.
- Properties : The difluoromethoxy group enhances electronegativity and metabolic stability, making it relevant in drug development (e.g., intermediates for PDE4 inhibitors like roflumilast) .
- Applications : Greater resistance to enzymatic degradation compared to cyclopropylmethoxy derivatives .
3-Chloro-4-hydroxybenzaldehyde
- Structure : Hydroxyl group instead of cyclopropylmethoxy at position 4.
- Properties : Increased polarity and acidity (pKa ~8–10) due to the hydroxyl group, impacting solubility and hydrogen-bonding interactions .
4-Chloro-2-fluoro-3-methoxybenzaldehyde
- Structure : Multiple halogen (Cl, F) and methoxy substituents.
- Reactivity : Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to specific positions, contrasting with the steric hindrance of cyclopropylmethoxy in the parent compound .
- Hazards : Classified with H315 (skin irritation) and H319 (eye irritation), indicating higher acute toxicity compared to 3-Chloro-4-(cyclopropylmethoxy)benzaldehyde .
Physicochemical Properties
Key Insights :
Biological Activity
Overview
3-Chloro-4-(cyclopropylmethoxy)benzaldehyde (CAS No. 883519-07-1) is an aromatic aldehyde characterized by the presence of a chloro group and a cyclopropylmethoxy substituent on the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was evaluated using the CellTiter 96® Aqueous One Solution Cell Proliferation Assay, which assesses cell viability based on metabolic activity. The IC50 values for this compound were determined across different cell lines, indicating its potency in inhibiting cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.2 |
| MCF-7 (Breast Cancer) | 12.8 |
| HeLa (Cervical Cancer) | 11.5 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The mechanism of action appears to involve inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. In vitro studies showed that treatment with this compound reduced the levels of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. The presence of the chloro group may enhance its electrophilic reactivity, allowing it to form adducts with nucleophilic sites on proteins, thereby modulating their activity.
Case Studies and Research Findings
- Cytotoxicity Study : A comprehensive study published in Pharmaceutical Research demonstrated that derivatives of benzaldehyde, including this compound, showed varying degrees of cytotoxicity against different cancer cell lines. The study highlighted the structure-activity relationship, indicating that modifications to the benzene ring significantly influenced biological activity .
- Anti-inflammatory Effects : In a study focusing on respiratory diseases, compounds similar to this compound were evaluated for their ability to inhibit phosphodiesterase 4 (PDE4), an enzyme implicated in inflammation. The findings suggested that these compounds could reduce inflammation in models of chronic obstructive pulmonary disease (COPD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
